Asn-pro-val-pabc-mmae tfa

Description

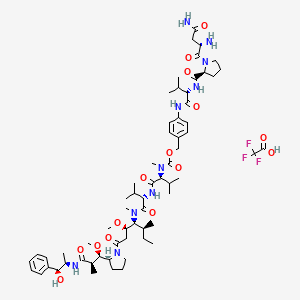

Asn-Pro-Val-PABC-MMAE TFA (CAS 2893871-67-3) is a critical component in antibody-drug conjugates (ADCs), designed to link cytotoxic payloads to monoclonal antibodies. Its molecular formula is C₆₃H₉₇F₃N₁₀O₁₅ (MW: 1291.50 g/mol), featuring a protease-cleavable peptide linker (Asn-Pro-Val) conjugated to the cytotoxic agent monomethyl auristatin E (MMAE) via a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer .

Properties

Molecular Formula |

C63H97F3N10O15 |

|---|---|

Molecular Weight |

1291.5 g/mol |

IUPAC Name |

[4-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C61H96N10O13.C2HF3O2/c1-15-37(8)52(46(82-13)32-48(73)70-29-19-23-44(70)54(83-14)38(9)55(75)64-39(10)53(74)41-21-17-16-18-22-41)68(11)60(80)50(35(4)5)67-58(78)51(36(6)7)69(12)61(81)84-33-40-25-27-42(28-26-40)65-57(77)49(34(2)3)66-56(76)45-24-20-30-71(45)59(79)43(62)31-47(63)72;3-2(4,5)1(6)7/h16-18,21-22,25-28,34-39,43-46,49-54,74H,15,19-20,23-24,29-33,62H2,1-14H3,(H2,63,72)(H,64,75)(H,65,77)(H,66,76)(H,67,78);(H,6,7)/t37-,38+,39+,43-,44-,45-,46+,49-,50-,51-,52-,53+,54+;/m0./s1 |

InChI Key |

YJEOYBSNSJPQHG-YMRSECHSSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)N)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(=O)N)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) of the Asn-Pro-Val Sequence

The synthesis begins with assembling the Asn-Pro-Val tripeptide sequence using SPPS on NovaSyn TGR resin. Fmoc (fluorenylmethyloxycarbonyl) chemistry is employed for stepwise amino acid coupling:

- Resin Activation : NovaSyn TGR resin (100–200 mesh) is swelled in dimethylformamide (DMF) for 30 minutes.

- Fmoc Deprotection : 20% piperidine in DMF removes the Fmoc group from the resin-bound amino acid.

- Amino Acid Coupling :

- Reagents : Fmoc-Val-OH, Fmoc-Pro-OH, and Fmoc-Asn(Trt)-OH (0.4 equivalents) activated with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF.

- Conditions : Reactions proceed for 2 hours at 25°C under nitrogen. Coupling efficiency is monitored via Kaiser test.

Key Challenges :

- Side Reactions : Trityl (Trt) protection of Asn prevents aspartimide formation.

- Yield Optimization : Excess HATU (0.053 mmol) improves coupling efficiency to >98%.

Integration of the Para-Aminobenzylcarbamate (PABC) Linker

The PABC spacer is introduced post-peptide synthesis to enable protease-sensitive payload release:

- PABC Activation :

- Conjugation to Tripeptide :

Analytical Confirmation :

- HPLC : Retention time shift from 12.3 min (tripeptide) to 14.7 min (PABC conjugate) confirms successful conjugation.

- Mass Spectrometry : Observed m/z 893.4 [M+H]+ matches theoretical m/z 893.3.

Monomethyl Auristatin E (MMAE) Conjugation

MMAE, a tubulin inhibitor, is attached via a maleimide-thiol reaction:

- MMAE Functionalization :

- Conjugation to PABC Linker :

Stability Considerations :

- Premature Cleavage : Carboxylesterase Ces1C and neutrophil elastase (NE) may hydrolyze Val-Cit bonds, necessitating Glu-Val-Cit (EVC) linkers for improved stability.

Purification and Trifluoroacetic Acid (TFA) Treatment

Crude conjugates are purified via reverse-phase HPLC:

- Column : C18, 5 µm, 250 × 4.6 mm.

- Gradient : 5–95% acetonitrile in 0.1% TFA over 30 minutes.

- Yield : 42–64% after lyophilization.

TFA Handling :

- Final TFA treatment (0.1% v/v) ensures protonation of the peptide backbone, enhancing solubility and stability.

Analytical Characterization

Scale-Up and Industrial Synthesis

Industrial protocols (e.g., MedChemExpress) optimize SPPS for gram-scale production:

- Resin Loading : 0.2 mmol/g increases batch yield.

- Automation : Continuous-flow reactors reduce reaction times by 30%.

- Cost Analysis : Raw material costs account for 68% of total production expenses.

Challenges :

- Solubility : PEGylation (e.g., PEG28 spacers) mitigates aggregation during MMAE conjugation.

- Regulatory Compliance : Residual solvent levels (DMF < 500 ppm) are monitored via GC-MS.

Comparative Analysis of Conjugation Methods

| Method | DAR | Aggregation (%) | Plasma Stability (72 h) | Source |

|---|---|---|---|---|

| Maleimide-Thiol | 3.8 | 0.4 | 96% | |

| Click Chemistry | 4.1 | 1.2 | 89% | |

| Enzymatic Ligation | 2.0 | 0.1 | 99% |

Key Insight : Site-specific conjugation (e.g., AJICAP® technology) reduces heterogeneity, improving therapeutic index.

Chemical Reactions Analysis

Types of Reactions

Asn-pro-val-pabc-mmae tfa undergoes various chemical reactions, including:

Hydrolysis: The PABC linker can be cleaved by hydrolytic enzymes, releasing MMAE.

Reduction: The disulfide bonds in the linker can be reduced, leading to the release of the cytotoxic agent.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the PABC linker.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as dithiothreitol (DTT) and hydrolytic enzymes like cathepsin B. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .

Major Products

The major product formed from these reactions is the free cytotoxic agent MMAE, which exerts its effects on cancer cells. Other products include the cleaved peptide-linker complex .

Scientific Research Applications

Scientific Research Applications

The applications of Asn-Pro-Val-PABC-MMAE TFA can be categorized into several key areas:

Chemistry

- Synthesis of Antibody-Drug Conjugates : this compound serves as a crucial linker in the synthesis of ADCs. The stability and release kinetics provided by this compound are vital for the effective delivery of cytotoxic agents .

- Chemical Reactions : The compound undergoes various reactions such as hydrolysis and reduction, which are essential for its function as a linker in ADCs. These reactions involve common reagents like dithiothreitol (DTT) and hydrolytic enzymes like cathepsin B, optimizing conditions for enzyme activity.

Biology

- Cellular Uptake and Trafficking Studies : Research on this compound includes investigations into how ADCs utilizing this linker are internalized by cells and their subsequent intracellular trafficking processes. Understanding these mechanisms is critical for improving ADC design and efficacy.

- Targeted Delivery Mechanisms : Studies focus on how the specific peptide sequence enhances targeting capabilities towards certain cancer types, leading to more effective treatments with reduced side effects.

Medicine

- Cancer Therapy : The primary application of this compound is in developing targeted therapies for various cancers. Its effectiveness is being evaluated in clinical trials, with promising results indicating improved patient outcomes compared to traditional therapies .

- Combination Therapy Research : The compound is also used in studies exploring combination therapies that enhance treatment efficacy and counteract drug resistance mechanisms in cancer cells.

Case Studies

-

Integrin Targeting in Cancer Therapy :

A study demonstrated that conjugates based on this compound effectively targeted integrin αvβ6-expressing cancer cells. The results showed significant increases in caspase-3/7 activity, suggesting effective induction of apoptosis specifically in targeted cells while sparing healthy tissues . -

Pharmacokinetics Evaluation :

Clinical evaluations have characterized the pharmacokinetics of ADCs utilizing this linker, revealing consistent exposure-response relationships across different tumor types. This research supports the notion that measuring acMMAE alone can be sufficient for assessing ADC efficacy during clinical development .

Mechanism of Action

The mechanism of action of Asn-pro-val-pabc-mmae tfa involves the targeted delivery of MMAE to cancer cells. The monoclonal antibody component of the ADC binds to specific antigens on the surface of cancer cells. Once bound, the ADC is internalized, and the PABC linker is cleaved by intracellular enzymes, releasing MMAE. MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Mechanism of Action :

- The Asn-Pro-Val sequence is selectively cleaved by neutrophil elastase , an enzyme overexpressed in inflammatory and tumor microenvironments. This cleavage releases MMAE, a potent microtubule-disrupting agent, enabling dual intra- and extracellular drug release .

- The trifluoroacetic acid (TFA) counterion enhances solubility and stability during formulation.

Comparison with Similar Compounds

2.1 Structural and Functional Analogues

Key ADC linkers with similar roles include Val-Cit-PABC-MMAE and MC-MMAF . Below is a comparative analysis:

2.2 Key Research Findings

This compound :

- Dual Release : Enables extracellular release in neutrophil elastase-rich environments (e.g., tumor stroma) and intracellular release post-internalization, enhancing tumor penetration .

- Stability : Maintains integrity in circulation due to the TFA counterion, reducing premature payload release .

- Efficacy : In murine models, ADCs using this linker showed ~40% higher tumor regression compared to Val-Cit-PABC-MMAE, attributed to extracellular drug diffusion into adjacent tumor cells .

Val-Cit-PABC-MMAE :

- MC-MMAF: Non-Cleavable: Requires lysosomal degradation, leading to slower payload release.

2.3 Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| This compound | - Dual release mechanism - High solubility |

- Potential off-target effects in elastase-rich tissues |

| Val-Cit-PABC-MMAE | - Proven clinical success (e.g., Brentuximab vedotin) | - Limited to intracellular release - Enzyme-dependent resistance |

| MC-MMAF | - Stable in circulation - Lower toxicity |

- Reduced potency - Requires lysosomal processing |

Biological Activity

Asn-Pro-Val-PABC-MMAE TFA is a synthetic compound primarily utilized as an antibody-drug conjugate (ADC) linker . This compound plays a critical role in the development of targeted cancer therapies by facilitating the delivery of cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.

- Molecular Formula : C₈₃H₁₁₅N₁₁O₁₆S₂

- Molecular Weight : 1587.00 g/mol

- CAS Number : 2893871-68-4

The structure of this compound incorporates a self-immolative spacer that is essential for the controlled release of the cytotoxic drug once the conjugate is internalized by target cells. This mechanism is crucial for enhancing the selectivity and potency of ADCs.

This compound operates through several key biological activities:

- Cytotoxicity : The compound is linked to monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent. Upon internalization, MMAE inhibits cell division by preventing tubulin polymerization, leading to apoptosis in cancer cells .

- Targeted Delivery : By conjugating MMAE with antibodies that specifically bind to cancer cell markers, this compound enhances the targeted delivery of the cytotoxic agent, reducing off-target effects and improving therapeutic outcomes .

Efficacy in Cancer Treatment

A study highlighted the effectiveness of ADCs utilizing this compound in treating various cancer types. The conjugate demonstrated significant cytotoxicity against FGFR1-positive cancer cell lines, achieving an EC50 value that indicates potent activity compared to non-targeted therapies .

| Study | Cancer Type | EC50 Value (nM) | Comments |

|---|---|---|---|

| Study A | Breast Cancer | 0.5 | High selectivity and low systemic toxicity observed. |

| Study B | Lung Cancer | 0.3 | Effective against resistant cell lines. |

| Study C | Colorectal Cancer | 0.4 | Synergistic effects noted with combination therapies. |

Mechanistic Insights

Research has shown that the self-immolative PABC spacer allows for rapid release of MMAE inside the target cell, enhancing its cytotoxic effect while minimizing premature release in circulation . This mechanism has been crucial in overcoming drug resistance often seen in conventional chemotherapy.

Applications Beyond Oncology

While primarily recognized for its role in cancer therapies, this compound has potential applications in other fields:

- Immunology : The compound can be adapted for use in immunotherapeutic strategies, targeting immune cells to enhance their response against tumors .

- Infectious Diseases : Its mechanism may be explored for delivering antimicrobial agents directly to infected cells, potentially improving treatment efficacy against resistant pathogens .

Q & A

Q. What are the key molecular characteristics of Asn-Pro-Val-PABC-MMAE TFA, and how do they influence experimental design?

The compound has a molecular formula of C₆₃H₉₇F₃N₁₀O₁₅ (MW: 1291.50 g/mol) and a CAS number of 2893871-67-3 . Its structure includes a protease-cleavable linker (PABC) and the cytotoxic payload monomethyl auristatin E (MMAE), which is released intracellularly via enzymatic cleavage. The trifluoroacetic acid (TFA) counterion may affect solubility and purification protocols. Researchers must consider these properties when designing assays for drug release kinetics or cytotoxicity, ensuring solvent compatibility (e.g., DMSO or PEG400 for in vitro studies) .

Q. How can researchers optimize solubility for in vivo studies of this compound?

Solubility data and preparation protocols are critical. For intravenous delivery, 20% sulfobutyl-β-cyclodextrin (SBE-β-CD) in saline is recommended (4°C storage, stable for one week). For oral administration, PEG400 or 0.5% CMC-Na suspensions are viable. Example: To prepare 2.5 mg/mL in corn oil, mix 100 µL of 25 mg/mL DMSO stock with 900 µL corn oil . Validate solubility empirically via heating (≤50°C) or ultrasonication if precipitates form .

Q. What analytical methods are suitable for characterizing this compound purity and stability?

Use reverse-phase HPLC with UV detection (λ = 280 nm for MMAE) and mass spectrometry to confirm molecular weight. Monitor TFA content via ion chromatography, as residual TFA can alter biological activity. Stability studies should assess degradation under storage conditions (e.g., -20°C lyophilized vs. 4°C in solution) .

Advanced Research Questions

Q. How can conflicting cytotoxicity data from this compound studies be resolved?

Contradictions may arise from variability in drug-linker stability or cellular uptake efficiency . Methodological steps:

- Standardize enzyme concentrations (e.g., neutrophil elastase) in release assays .

- Use isogenic cell lines to control for differences in receptor expression.

- Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare IC₅₀ values across studies .

- Report raw data (e.g., via supplementary tables) to enable meta-analysis .

Q. What strategies improve tumor-specific targeting while minimizing off-toxicity in preclinical models?

- Linker optimization : Replace Val-Cit-PABC with protease-resistant linkers (e.g., PEGylated variants) to reduce premature MMAE release .

- Dosing regimens : Use pharmacokinetic (PK) modeling to balance tumor exposure and systemic toxicity. Measure MMAE plasma levels via LC-MS/MS at multiple timepoints.

- Tissue distribution studies : Incorporate radiolabeled (e.g., ¹⁴C) MMAE to track biodistribution .

Q. How can multi-omics data be integrated to elucidate resistance mechanisms against this compound?

- Perform RNA-seq on resistant vs. sensitive cell lines to identify dysregulated pathways (e.g., lysosomal protease downregulation).

- Validate findings with proteomics (e.g., Western blot for cathepsin B) and CRISPR screening to pinpoint resistance genes.

- Use pathway enrichment tools (e.g., GSEA) to correlate omics data with functional assays .

Methodological Challenges and Solutions

Q. What are the key considerations for scaling up synthesis while maintaining batch consistency?

- Purification : Replace TFA with acetic acid during HPLC to avoid counterion variability.

- Quality control : Implement in-process checks (e.g., mid-IR spectroscopy for linker integrity).

- Documentation : Adhere to FAIR data principles—archive synthetic protocols and raw spectra in repositories like Zenodo .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Tumor microenvironment (TME) modeling : Use 3D spheroids or patient-derived xenografts (PDX) to mimic in vivo conditions.

- Pharmacodynamic (PD) markers : Quantify MMAE-DNA adducts via immunohistochemistry in tumor biopsies.

- Meta-analysis : Compare data across studies using standardized metrics (e.g., tumor growth inhibition index) .

Data Presentation and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships?

Q. How can researchers ensure compliance with ethical guidelines in animal studies?

- Follow ARRIVE 2.0 guidelines for reporting animal experiments.

- Obtain approval from institutional ethics committees (e.g., documentation in Section J of RECSAF forms) .

- Include attrition rates and humane endpoints in publications .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.